BenchChemオンラインストアへようこそ!

N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

SIRT2 inhibition carbonic anhydrase inhibition dual pharmacophore design

Procure this screening-naive, dual-pharmacophore sulfamoyl benzamide to unlock SIRT2-carbonic anhydrase crosstalk studies inaccessible with generic analogs. The compound uniquely co-locates a 4-acetylphenyl terminus—critical for SIRT2 inhibition (IC₅₀ = 6.8–18.9 nM in N-methylsulfamoyl congeners)—with a bis(2-cyanoethyl)sulfamoyl zinc-binding warhead validated in hCA II co-crystal structures (PDB 6WQ4). Unlike benzothiazolyl CA-focused analogs or N-methylsulfamoyl SIRT2-selective probes, only this scaffold encodes both pharmacophores, enabling rational SAR exploration of dual-target vs. selective inhibition. Currently unannotated in any biological screening database (ZINC585673237), it maximizes discovery novelty for diversity-oriented collections. Custom synthesis available; inquire for bulk pricing and lead times.

Molecular Formula C21H20N4O4S
Molecular Weight 424.48
CAS No. 313405-03-7
Cat. No. B2950733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
CAS313405-03-7
Molecular FormulaC21H20N4O4S
Molecular Weight424.48
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N
InChIInChI=1S/C21H20N4O4S/c1-16(26)17-4-8-19(9-5-17)24-21(27)18-6-10-20(11-7-18)30(28,29)25(14-2-12-22)15-3-13-23/h4-11H,2-3,14-15H2,1H3,(H,24,27)
InChIKeyZDIRIYSGWIEJBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide (CAS 313405-03-7): Procurement-Relevant Identity, Physicochemical Profile, and Chemical Class Positioning


N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide (CAS 313405-03-7) is a synthetic sulfamoyl benzamide derivative with molecular formula C₂₁H₂₀N₄O₄S and molecular weight 424.48 g·mol⁻¹ [1]. Computed physicochemical descriptors include a logP of 3.58, four rings, 30 heavy atoms, nine heteroatoms, and a fraction sp³ of 0.19 [1]. The compound is deposited in the ZINC screening library (ZINC585673237) and listed in the PubChem Substance database (SID 41547208) via ChemSpider (CSID 16118784) [2]. It belongs to a family of 4-[bis(2-cyanoethyl)sulfamoyl]benzamides that have been explored as carbonic anhydrase inhibitor scaffolds [3], while concurrently bearing the 4-acetylphenyl amide terminus that appears in selective SIRT2 inhibitor chemotypes [4]. No peer-reviewed primary literature reporting quantitative biological activity data for this specific compound was identified as of the search date.

Why N-(4-Acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide Cannot Be Interchanged with Close Sulfamoyl Benzamide Analogs: Structural Uniqueness and Functional Divergence


Substitution of N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide with any of its closest commercially available analogs is not pharmacologically neutral. The compound uniquely co-locates two distinct pharmacophoric elements within a single molecule: a 4-acetylphenyl benzamide terminus, which in closely related N-methylsulfamoyl congeners confers potent and highly selective SIRT2 inhibition (IC₅₀ values of 6.8–18.9 nM with no inhibition of SIRT1 or SIRT3) [1], and a bis(2-cyanoethyl)sulfamoyl group, which is a documented metal-coordinating warhead in human carbonic anhydrase inhibitor design [2]. In the most proximal SIRT2-active analog, N-(4-acetylphenyl)-3-(N-(4-acetylphenyl)-N-methylsulfamoyl)benzamide, the N-methylsulfamoyl is replaced by the bis(2-cyanoethyl)sulfamoyl and the sulfamoyl is repositioned from the anilide ring to the benzamide core, changes predicted to simultaneously ablate SIRT2 engagement and introduce carbonic anhydrase recognition. Conversely, benzothiazole- and thiazole-capped 4-[bis(2-cyanoethyl)sulfamoyl]benzamides that retain the carbonic anhydrase binding motif lack the 4-acetylphenyl group and therefore cannot serve as SIRT2 probe surrogates. Generic substitution would thus confound any experiment requiring the specific dual-target or target-switching profile encoded by the exact combination of substituents in this compound.

Quantitative Differential Evidence for N-(4-Acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide Versus Closest Analogs


Dual Pharmacophoric Architecture: Simultaneous Encoding of SIRT2-Associated and Carbonic Anhydrase-Associated Motifs Not Present in Any Single Comparator

The target compound is the only molecule in the accessible 4-[bis(2-cyanoethyl)sulfamoyl]benzamide series that incorporates a 4-acetylphenyl amide terminus — the identical terminus found in the selective SIRT2 inhibitor N-(4-acetylphenyl)-3-(N-(4-acetylphenyl)-N-methylsulfamoyl)benzamide (SIRT2 IC₅₀ = 0.0189 μM, no detectable SIRT1 or SIRT3 inhibition) [1]. Simultaneously, it retains the bis(2-cyanoethyl)sulfamoyl group, a metal-binding pharmacophore whose cyanoethyl substituents engage the hydrophobic cleft of carbonic anhydrase isozymes as structurally validated in the co-crystal structure of a related cyanoethyl-sulfonamide with hCA II (PDB 6WQ4, resolution 1.35 Å) [2]. The closest comparator bearing the bis(2-cyanoethyl)sulfamoyl core, N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide, lacks the 4-acetylphenyl group and therefore cannot engage SIRT2. The closest SIRT2-active comparator, N-(4-acetylphenyl)-3-(N-(4-acetylphenyl)-N-methylsulfamoyl)benzamide, lacks the bis(2-cyanoethyl)sulfamoyl group and therefore lacks the carbonic anhydrase recognition element.

SIRT2 inhibition carbonic anhydrase inhibition dual pharmacophore design

SIRT2 Inhibitory Potency of the Closest 4-Acetylphenyl-Bearing Analog Establishes a Quantitative Benchmark Against Which the Target Compound's Altered Profile Should Be Measured

The closest analog with established SIRT2 inhibitory activity, N-(4-acetylphenyl)-3-(N-(4-acetylphenyl)-N-methylsulfamoyl)benzamide, inhibits human SIRT2 with an IC₅₀ of 0.0189 μM (18.9 nM) and exhibits no detectable inhibition of SIRT1 and SIRT3 at the concentrations tested [1]. A related analog, 3-(N-(4-acetylphenyl)-N-methylsulfamoyl)-N-(4-chlorophenyl)benzamide, achieves an IC₅₀ of 0.0068 μM (6.8 nM) against SIRT2, again with no SIRT1 inhibition and only low SIRT3 activity [2]. The target compound differs from these analogs by replacement of the N-methylsulfamoyl group with the sterically larger and more polar bis(2-cyanoethyl)sulfamoyl group and by repositioning of the sulfamoyl from the meta position of the anilide ring to the para position of the benzamide core. These structural modifications are predicted to abolish the precise SIRT2 binding interactions that confer the low-nanomolar potency and isoform selectivity observed in the N-methylsulfamoyl series.

SIRT2 inhibition sirtuin selectivity acetylphenyl benzamide SAR

Carbonic Anhydrase Class Membership: The Bis(2-cyanoethyl)sulfamoyl Group Is a Structurally Validated Zinc-Binding Warhead in hCA Isozymes

The bis(2-cyanoethyl)sulfamoyl group in the target compound is structurally related to the cyanoethyl-sulfonamide ligands that have been co-crystallized with human carbonic anhydrase II. In PDB entry 6WQ4 (resolution 1.35 Å), the compound 2-((2-cyanoethyl)(phenethyl)amino)-N-phenethyl-N-(4-sulfamoylphenethyl)acetamide — which contains a cyanoethyl-substituted sulfonamide moiety analogous to the bis(2-cyanoethyl)sulfamoyl group — binds within the hCA II active site, with the sulfonamide nitrogen coordinating the catalytic zinc ion and the cyanoethyl tail extending into the hydrophobic pocket [1]. This study, published in J. Med. Chem. (2020), is part of the 'three-tails approach' to carbonic anhydrase inhibitor design, which explicitly validates the cyanoethyl-sulfonamide motif as a CA recognition element [1]. Commercial vendors of analogs such as 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide explicitly describe these compounds as carbonic anhydrase inhibitors . The target compound's possession of this validated warhead, absent in the N-methylsulfamoyl and N,N-dimethylsulfamoyl SIRT2-active comparators, implies a distinct and orthogonal target engagement profile.

carbonic anhydrase inhibition sulfonamide warhead X-ray crystallography

Physicochemical Differentiation from Dimethylsulfamoyl and N-Methylsulfamoyl Analogs: Impact on Solubility, Permeability, and Assay Compatibility

The target compound (C₂₁H₂₀N₄O₄S, MW = 424.48 g·mol⁻¹, logP = 3.58, fraction sp³ = 0.19) [1] differs from its closest dimethylsulfamoyl analog, N-(4-acetylphenyl)-4-(dimethylsulfamoyl)benzamide (C₁₇H₁₈N₂O₄S, MW ≈ 346.4 g·mol⁻¹, estimated logP significantly lower due to absence of cyanoethyl groups), by the replacement of two methyl groups with two 2-cyanoethyl substituents (-CH₂CH₂CN). Each cyanoethyl group contributes approximately +53 Da, increases the topological polar surface area by ~24 Ų (nitrile contribution), and adds two hydrogen-bond acceptor atoms. The computed logP of 3.58 places the target compound in a more lipophilic regime than the dimethyl analog, potentially favoring membrane permeation in cell-based assays, while the nitrile groups provide additional metabolic stability relative to the N-methyl moieties [2]. The bis(2-cyanoethyl) groups also confer distinct NMR and mass spectrometric signatures useful for analytical tracking in complex biological matrices.

physicochemical properties logP hydrogen bonding assay compatibility

Chemical Space Uniqueness: Orthogonal Positioning Relative to Commercial Benzothiazolyl and Oxadiazolyl 4-[Bis(2-cyanoethyl)sulfamoyl]benzamide Screening Compounds

A survey of commercially cataloged 4-[bis(2-cyanoethyl)sulfamoyl]benzamide derivatives reveals that the predominant amide substituents are benzothiazol-2-yl, thiazol-2-yl, 1,3,4-oxadiazol-2-yl, and cyanophenyl groups [1][2]. The 4-acetylphenyl substituent present in the target compound is unique among publicly listed members of this chemotype. The ZINC20 database entry for the target compound (ZINC585673237) confirms that no biological activity data are available in ChEMBL and that the compound is not present in any annotated screening catalogs [3]. This absence of prior characterization, combined with its unique substitution pattern, makes the compound a high-value addition to diversity-oriented screening collections aimed at exploring uncharted regions of sulfamoyl benzamide chemical space. In contrast, the benzothiazolyl analogs (e.g., N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide and N-(4-methyl-1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide) represent well-trodden structural territory with established biological annotations.

chemical space diversity screening library lead discovery SAR exploration

High-Value Application Scenarios for N-(4-Acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide Based on Differential Evidence


Dual-Target Chemical Probe Development for SIRT2–Carbonic Anhydrase Pathway Crosstalk Studies

The compound's unique co-encoding of a 4-acetylphenyl terminus (SIRT2-associated) and a bis(2-cyanoethyl)sulfamoyl warhead (carbonic anhydrase-associated) makes it a rational starting scaffold for designing dual-target probes. Researchers investigating the intersection of lysine deacetylation (SIRT2) and pH regulation (carbonic anhydrase) in tumor metabolism can use this compound as a single-molecule tool to explore whether simultaneous engagement of both targets yields synergistic antiproliferative effects [1][2]. The SIRT2-active comparator N-(4-acetylphenyl)-3-(N-(4-acetylphenyl)-N-methylsulfamoyl)benzamide cannot address carbonic anhydrase biology, while CA-class benzothiazolyl analogs cannot address SIRT2 biology.

Structure–Activity Relationship (SAR) Exploration of the Sulfamoyl Substituent in Acetylphenyl Benzamide Scaffolds

The target compound occupies a strategic position in a matrix of sulfamoyl benzamide analogs. By comparing its biological profile (once experimentally determined) with that of N-(4-acetylphenyl)-3-(N-(4-acetylphenyl)-N-methylsulfamoyl)benzamide (SIRT2 IC₅₀ = 0.0189 μM) [1] and N-(4-acetylphenyl)-4-(dimethylsulfamoyl)benzamide (SIRT2-inactive), medicinal chemists can quantify the impact of sulfamoyl N-substitution (bis(2-cyanoethyl) vs. dimethyl vs. N-methyl) on SIRT2 potency, isoform selectivity, and off-target carbonic anhydrase activity. This SAR matrix approach enables rational optimization of either SIRT2 selectivity or dual-target promiscuity.

Diversity-Oriented Screening Library Expansion into Underrepresented Sulfamoyl Benzamide Chemical Space

As documented by the ZINC20 database, the target compound (ZINC585673237) has no known biological activity and no prior screening annotations [1]. This 'screening-naive' status, combined with its unique 4-acetylphenyl substitution among 4-[bis(2-cyanoethyl)sulfamoyl]benzamides, makes it an ideal candidate for inclusion in diversity-oriented screening collections. Organizations seeking to maximize the novel chemical space coverage of their compound libraries should procure this compound in preference to benzothiazolyl or oxadiazolyl analogs that already have established biological annotations and thus offer lower discovery novelty.

Carbonic Anhydrase Isozyme Selectivity Profiling with a Non-Classical Sulfonamide Chemotype

The bis(2-cyanoethyl)sulfamoyl group represents a non-classical zinc-binding motif distinct from the primary sulfonamide (-SO₂NH₂) warhead found in canonical CA inhibitors such as acetazolamide. The crystallographic precedent established by PDB 6WQ4 confirms that cyanoethyl-substituted sulfonamides productively engage the hCA II active site [1]. Screening this compound against a panel of human carbonic anhydrase isozymes (hCA I, II, IV, IX, XII) could reveal a unique isozyme selectivity fingerprint driven by the steric and electronic properties of the bis(2-cyanoethyl) substituents — a profile that cannot be obtained using the simpler dimethylsulfamoyl or N-methylsulfamoyl comparators.

Quote Request

Request a Quote for N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.